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molecular formula C11H21IO2 B8617767 1-Iodo-4-acetoxynonane

1-Iodo-4-acetoxynonane

Cat. No. B8617767
M. Wt: 312.19 g/mol
InChI Key: XKIJCFBYODRSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018802

Procedure details

A mixture of 1-chloro-4-acetoxynonane (Ex. 1, Step B-3) (35.3 g., 0.16 mole) and sodium iodide (120 g., 0.8 mole) in acetone (350 ml.) is stirred and heated at reflux with exclusion of light for 10 hours. The resulting suspension is filtered and the collected sodium chloride washed with acetone. The combined filtrate and washings are evaporated in vacuo leaving a residual mass which is partitioned between ether and water. The organic extract is washed with dilute aqueous sodium thiosulfate and water, dried over sodium sulfate and evaporated in vacuo providing the title compound as a colorless liquid (48.7 g., 98%), pmr (CDCl3) δ 2.0 (s, 3H), 3.18 (t, 2H) and 4.98 (m, H).
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH:5]([O:11][C:12](=[O:14])[CH3:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[I-:15].[Na+]>CC(C)=O>[I:15][CH2:2][CH2:3][CH2:4][CH:5]([O:11][C:12](=[O:14])[CH3:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
35.3 g
Type
reactant
Smiles
ClCCCC(CCCCC)OC(C)=O
Name
Quantity
120 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with exclusion of light for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the collected sodium chloride washed with acetone
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a residual mass which
CUSTOM
Type
CUSTOM
Details
is partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with dilute aqueous sodium thiosulfate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ICCCC(CCCCC)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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